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molecular formula C8H8N2S B184900 2H-1,4-benzothiazin-3-amine CAS No. 65242-80-0

2H-1,4-benzothiazin-3-amine

Cat. No. B184900
M. Wt: 164.23 g/mol
InChI Key: SBZQHWWTOVFQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420634B2

Procedure details

A mixture of 2-aminothiophenol (1.6 ml, 15 mmol) in 25% NaOH (10 ml) and chloroacetonitrile (0.95 ml, 15 mmol) in CH2Cl2 (20 ml) is stirred at room temperature for 20 hours, in the presence of tetrabutylammonium hydrogensulphate (0.51 g, 1.5 mmol). The organic phase is then separated, washed with H2O, dried over Na2SO4 and concentrated. The residue is taken up with 5% HCl/EtOH (20 ml) and the resulting solution refluxed for 2 hours. The solvent is evaporated under vacuum and the resulting solid taken up in H2O then washed with CHCl3, basified with NH4OH and the precipitate obtained extracted with CHCl3. The organic phase is dried over Na2SO4 and concentrated. The residue is purified by chromatography through silica, eluting with AcOEt/Triethylamine (8:2). The product is obtained as a yellowish solid, with a yield of 32%. Recrystallisation from ethyl acetate gives the product with an m.p. of 168-172° C., 1H-NMR (CDCl3): 3.18 (s, 2H), 4.38 (br s, 2H), 6.89-7.25 (m, 4H). MS (ESI): m/z 165 (M+H+). MS (ESI): m/z 165 (M+H+). The product is more stable as the oxalate salt, white solid m.p. 182-184° C.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
oxalate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.51 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].Cl[CH2:10][C:11]#[N:12]>[OH-].[Na+].C(Cl)Cl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[NH2:12][C:11]1[CH2:10][S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
0.95 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
oxalate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.51 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is then separated
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under vacuum
WASH
Type
WASH
Details
then washed with CHCl3
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography through silica
WASH
Type
WASH
Details
eluting with AcOEt/Triethylamine (8:2)
CUSTOM
Type
CUSTOM
Details
The product is obtained as a yellowish solid, with a yield of 32%
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethyl acetate
CUSTOM
Type
CUSTOM
Details
gives the product with an m.p. of 168-172° C., 1H-NMR (CDCl3): 3.18 (s, 2H), 4.38 (br s, 2H), 6.89-7.25 (m, 4H)

Outcomes

Product
Name
Type
Smiles
NC=1CSC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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